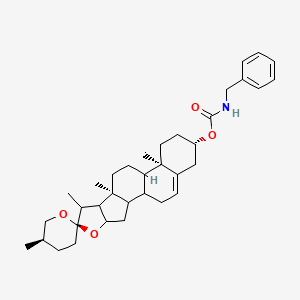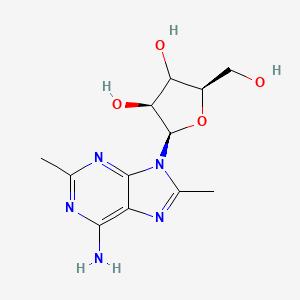
2,8-Dimethyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyladenosine is a modified nucleoside derived from adenosine. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenine ring. This compound is known for its role as an adenosine analogue, which can act as a smooth muscle vasodilator and has been shown to inhibit cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyladenosine typically involves the methylation of adenosine at the 2nd and 8th positions. This can be achieved through various chemical reactions, including:
Methylation using methyl iodide: Adenosine is treated with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Catalytic methylation: Using a catalyst such as palladium on carbon, adenosine can be methylated in the presence of a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as thiols or amines replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound, such as this compound-5’-carboxylic acid.
Reduction: Reduced forms of the compound, such as this compound-5’-alcohol.
Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.
Scientific Research Applications
2,8-Dimethyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity and stability.
Biology: Investigated for its role in RNA modifications and its impact on RNA structure and function.
Industry: Utilized in the development of nucleoside analogues for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,8-Dimethyladenosine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission.
Pathways Involved: It modulates the adenosine signaling pathway, leading to effects such as smooth muscle relaxation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
2,8-Dimethyladenosine can be compared with other similar compounds, such as:
Adenosine: The parent compound, which lacks the methyl groups at the 2nd and 8th positions.
N6-Methyladenosine: A nucleoside with a single methyl group at the 6th position, known for its role in RNA modifications.
1-Methyladenosine: A nucleoside with a methyl group at the 1st position, also involved in RNA modifications.
Uniqueness
This compound is unique due to the dual methylation at the 2nd and 8th positions, which imparts distinct chemical and biological properties compared to other methylated adenosines .
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
FGMBEEFIKCGALL-WURNFRPNSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


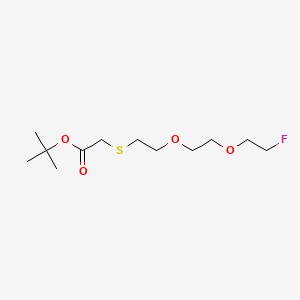
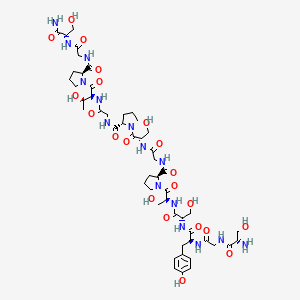
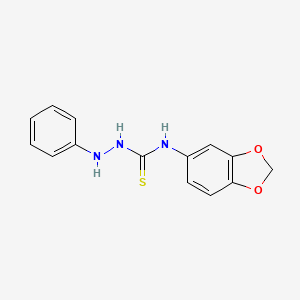
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)

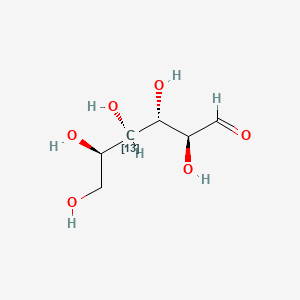
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)

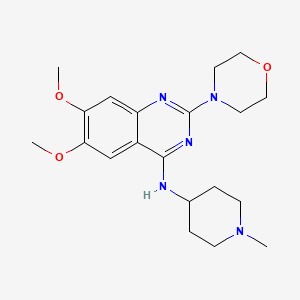
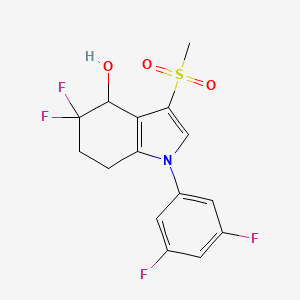
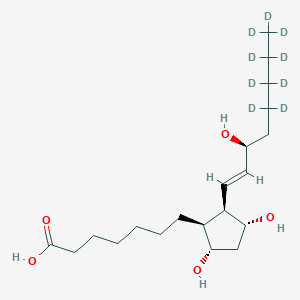
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

